![molecular formula C23H24N2O3S B4071143 4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B4071143.png)
4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide
Descripción general
Descripción
4-{Methyl[(4-methylphenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide, also known as MSAB, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. MSAB is a potent inhibitor of the proteasome-associated deubiquitinase USP14 and UCHL5, which are critical regulators of protein degradation pathways.
Mecanismo De Acción
4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide inhibits the proteasome-associated deubiquitinase USP14 and UCHL5, which are critical regulators of protein degradation pathways. USP14 and UCHL5 remove ubiquitin chains from proteins before they are degraded by the proteasome. Inhibition of USP14 and UCHL5 by 4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide leads to the accumulation of ubiquitinated proteins and misfolded proteins, which triggers the unfolded protein response and endoplasmic reticulum stress. This ultimately leads to apoptosis in cancer cells and neuroblastoma cells.
Biochemical and Physiological Effects:
4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide has been shown to induce apoptosis in cancer cells, inhibit the growth of neuroblastoma cells, and have anti-inflammatory effects in animal models of autoimmune diseases. 4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide has also been shown to enhance the sensitivity of cancer cells to chemotherapy drugs. In addition, 4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide has been shown to decrease the levels of tau protein in animal models of Alzheimer's disease, which suggests that 4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide may have potential therapeutic applications in neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide is a potent inhibitor of the proteasome-associated deubiquitinase USP14 and UCHL5, which makes it an attractive tool for studying protein degradation pathways. 4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide has been extensively studied in various disease models, and its therapeutic potential has been demonstrated in preclinical studies. However, 4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide has some limitations for lab experiments, such as its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of 4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide. One direction is to investigate the potential therapeutic applications of 4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide in other diseases such as Parkinson's disease and Huntington's disease. Another direction is to develop more potent and selective inhibitors of USP14 and UCHL5 based on the structure of 4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide. In addition, it would be interesting to investigate the effects of 4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide on the microbiome and the immune system, as recent studies have shown that the proteasome and ubiquitin pathways play important roles in these systems. Finally, it would be important to investigate the safety and efficacy of 4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide in clinical trials.
Aplicaciones Científicas De Investigación
4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide has been widely studied for its therapeutic potential in various diseases such as cancer, neurodegenerative disorders, and autoimmune diseases. 4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide has been shown to induce apoptosis in cancer cells by inhibiting the proteasome-associated deubiquitinase USP14, which leads to the accumulation of misfolded proteins and endoplasmic reticulum stress. 4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide has also been shown to inhibit the growth of neuroblastoma cells and enhance the sensitivity of these cells to chemotherapy drugs. In addition, 4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide has been shown to have anti-inflammatory effects in animal models of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.
Propiedades
IUPAC Name |
4-[methyl-(4-methylphenyl)sulfonylamino]-N-(1-phenylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S/c1-17-9-15-22(16-10-17)29(27,28)25(3)21-13-11-20(12-14-21)23(26)24-18(2)19-7-5-4-6-8-19/h4-16,18H,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEGWPGNKAGCURI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)C(=O)NC(C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



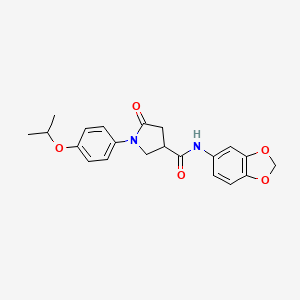
![2-({[(2-bromobenzyl)thio]acetyl}amino)-N-(sec-butyl)benzamide](/img/structure/B4071074.png)
![3,5-bis{[(3-methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B4071090.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclohexyl-N~2~-(2-ethoxyphenyl)glycinamide](/img/structure/B4071094.png)
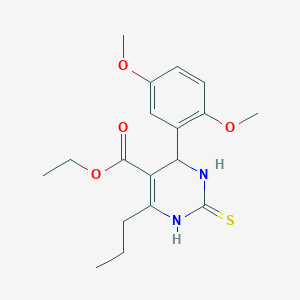
![5-(4-morpholinylcarbonyl)-10-phenyl-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene](/img/structure/B4071103.png)
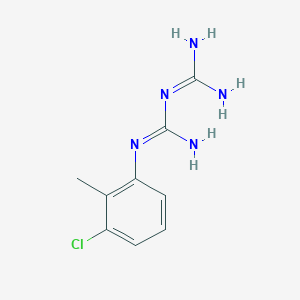
![N-{[1-(2,4-difluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-3-(1H-imidazol-1-yl)-1-propanamine](/img/structure/B4071110.png)
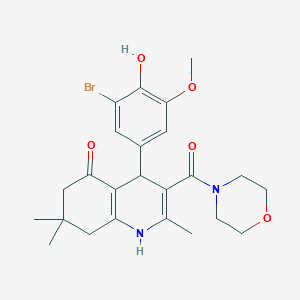
![4-(benzyloxy)-1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B4071125.png)
![6-amino-4-{2-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4071132.png)
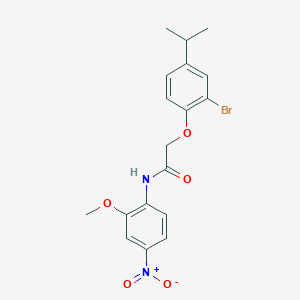

![1-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetone](/img/structure/B4071158.png)